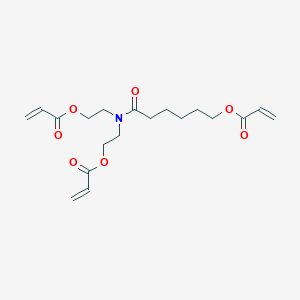
1,5-Diethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethyl groups attached to the first and fifth positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic alkylation processes. These processes often utilize zeolite catalysts to enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
1,5-Diethylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research has explored its potential as a fluorescent probe for studying biological systems.
Medicine: Investigations are ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,5-Diethylnaphthalene exerts its effects depends on the specific reaction or application. In oxidation reactions, the ethyl groups can influence the electron density of the naphthalene ring, affecting the reactivity and selectivity of the reaction. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially serving as a probe or therapeutic agent.
Comparaison Avec Des Composés Similaires
1,5-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Diethylnaphthalene:
Uniqueness: this compound’s unique structural features, such as the ethyl groups, confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H16 |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1,5-diethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
VYTYHVZVJJFFOU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=C(C2=CC=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


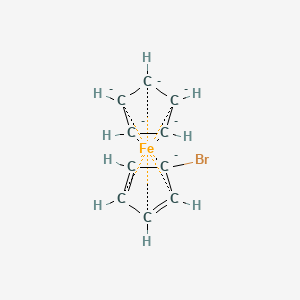


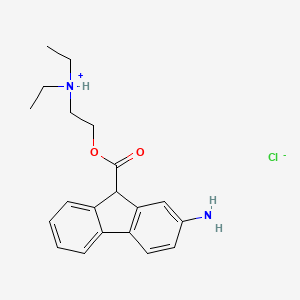
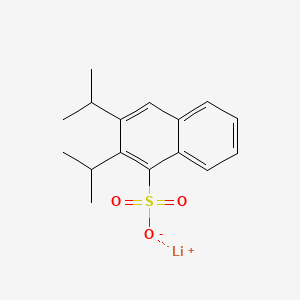
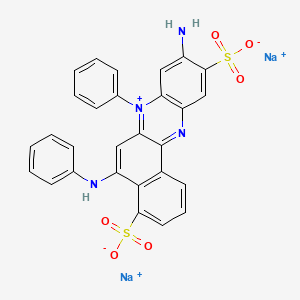
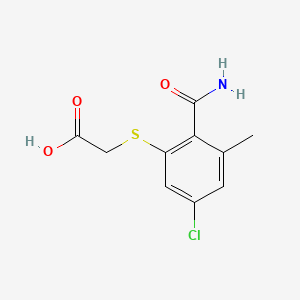


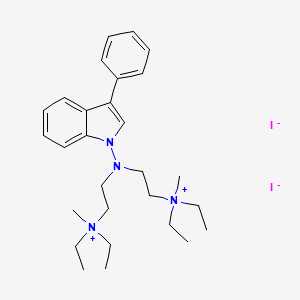

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

